6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804314
InChI: InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15)
SMILES: C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F
Molecular Formula: C9H6BrFN4
Molecular Weight: 269.07 g/mol

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

CAS No.:

Cat. No.: VC13804314

Molecular Formula: C9H6BrFN4

Molecular Weight: 269.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine -

Specification

Molecular Formula C9H6BrFN4
Molecular Weight 269.07 g/mol
IUPAC Name 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Standard InChI InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15)
Standard InChI Key MCPCKCYTZUJYKK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F
Canonical SMILES C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazine ring substituted at positions 3, 5, and 6. Position 3 bears an amine group (-NH₂), while position 5 is occupied by a 4-fluorophenyl moiety. A bromine atom is attached at position 6, creating a sterically and electronically diverse framework . The planar triazine ring facilitates π-stacking interactions, which are critical for binding to biological targets such as G protein-coupled receptors .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Molecular FormulaC₉H₆BrFN₄
Molecular Weight269.07 g/mol
SMILESC1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F
InChIKeyMCPCKCYTZUJYKK-UHFFFAOYSA-N

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the 4-fluorophenyl group exhibits a doublet of doublets at δ 7.37–7.84 ppm, while the triazine ring’s NH₂ protons appear as a broad singlet near δ 7.44 ppm . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, reflecting the molecule’s polar character due to electronegative substituents .

Synthesis and Modification Strategies

Bromination of Triazine Precursors

The compound is synthesized via regioselective bromination of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −25°C. This method achieves a 49% yield, with purification via flash chromatography .

Reaction Scheme

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine+NBSDMF, -25°C6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine\text{5-(4-Fluorophenyl)-1,2,4-triazin-3-amine} + \text{NBS} \xrightarrow{\text{DMF, -25°C}} \text{6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine}

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 6 serves as a handle for further functionalization. Palladium-catalyzed cross-coupling with boronic acids introduces aryl or heteroaryl groups, enabling the creation of derivatives like 6-(2,6-dimethylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine .

Table 2: Representative Derivatives and Yields

DerivativeCoupling PartnerYield
6-(3,5-Dichlorophenyl)-5-phenyl analogue3,5-Dichlorophenylboronic acid34%
6-(2,6-Dimethylpyridin-4-yl) analogue2,6-Dimethylpyridin-4-ylboronic acid23%

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